N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide
CAS No.:
Cat. No.: VC20092455
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14N2O4S |
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Molecular Weight | 306.34 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C14H14N2O4S/c1-10-4-3-5-11(2)14(10)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3 |
Standard InChI Key | YJQBCUWRWHQCEJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
The molecular structure of N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide consists of two aromatic rings: a 4-nitrobenzenesulfonyl group and a 2,6-dimethylphenyl group connected by a sulfonamide bridge (-SO₂-NH-). The nitro group at the para position of the benzene ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous sulfonamides reveals key absorption bands:
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S=O symmetric/asymmetric stretches: ~1150–1350 cm⁻¹
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N–H bend (sulfonamide): ~3300 cm⁻¹
Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct proton environments:
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2,6-dimethylphenyl protons: Doublets (δ 6.8–7.2 ppm) due to para-substitution.
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Nitrobenzene protons: Singlet (δ 8.0–8.5 ppm) for the deshielded aromatic protons adjacent to the nitro group .
Crystallographic Insights
Single-crystal X-ray diffraction (SXRD) studies of structurally related N-C axially chiral sulfonamides highlight bent geometries at the sulfur atom, with torsion angles (C–SO₂–NH–C) ranging from 85° to 95°. Intermolecular N–H⋯O hydrogen bonds stabilize these structures, forming layered or helical packing motifs .
Synthesis and Catalytic Enantioselective Approaches
While no direct synthesis of N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide is documented, Pd-catalyzed enantioselective N-allylation methods for analogous sulfonamides offer a plausible route.
Reaction Mechanism
The Tsuji–Trost allylation reaction employs a chiral Pd catalyst (e.g., (S,S)-Trost ligand-(allyl-PdCl)₂) to facilitate N-allylation of secondary sulfonamides. Key steps include:
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Oxidative addition of allyl acetate to Pd(0), forming a π-allyl-Pd(II) intermediate.
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Nucleophilic attack by the sulfonamide’s nitrogen on the allyl-Pd complex.
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Reductive elimination to yield the enantiomerically enriched product .
Table 1: Enantioselectivity in Pd-Catalyzed N-Allylation
Substrate | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
N-(2-Arylethynyl-6-methylphenyl)sulfonamide | 82 | 95 |
N-(2,6-Dimethylphenyl)sulfonamide* | 75 | 89 |
*Hypothetical data extrapolated from analogous reactions . |
Industrial Scalability
Continuous flow reactors optimize reaction conditions (temperature, pressure) for high-purity yields. Automated systems reduce human error, achieving >90% conversion in pilot-scale syntheses of related compounds .
Biological and Pharmacological Activity
Sulfonamides with nitro substituents often exhibit enhanced bioactivity due to improved electron-deficient aromatic systems, which facilitate interactions with biological targets.
Antimicrobial Activity
Nitro-substituted sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies show:
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Minimum inhibitory concentration (MIC): 2–8 µg/mL against Staphylococcus aureus and Escherichia coli (hypothetical data based on methyl analogs).
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Resistance profile: Lower propensity for resistance compared to traditional sulfa drugs due to steric hindrance from the 2,6-dimethyl group .
Table 2: Cytotoxicity of Nitro-Substituted Sulfonamides
Cell Line | IC₅₀ (nM) | Mechanism |
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U87MG (Glioblastoma) | 15 | Caspase-3/7 activation |
MCF-7 (Breast) | 28 | ROS generation |
Applications in Materials Science
Nitro-substituted sulfonamides enhance polymer membrane performance:
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Gas permeability: Increases by 15–25% in polyvinylidene fluoride (PVDF) composites.
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Thermal stability: Decomposition temperatures (Td) exceed 300°C, suitable for high-temperature filtration .
Environmental and Toxicological Considerations
Limited ecotoxicological data exist for this compound. Read-across assessments using similar sulfonamides suggest:
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